N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16409375
InChI: InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H
SMILES:
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride

CAS No.:

Cat. No.: VC16409375

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride -

Specification

Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
IUPAC Name N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H
Standard InChI Key WPSXPZTWQLULOD-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=C(C=NN1C)C.Cl

Introduction

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound features a butyl group and two methyl groups attached to the pyrazole ring, along with an amine functional group. The hydrochloride form enhances its solubility in water and stability in various applications. The molecular formula of this compound is C9H18ClN3, and its molecular weight is approximately 203.71 g/mol.

Synthesis

The synthesis of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Biological Activities

Research indicates that N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride exhibits potential biological activities, including antimicrobial properties. The mechanism of action involves interaction with specific molecular targets, potentially acting as a ligand that binds to enzymes or receptors, thereby modulating their activity.

Chemical Reactions

This compound can participate in various chemical reactions typical for amines and pyrazoles, including:

Reaction TypeReagentsConditions
OxidationHydrogen peroxideCatalytic conditions
ReductionSodium borohydrideAlcoholic solvent
SubstitutionHalogenating agentsPresence of a catalyst

These reactions are often facilitated by specific conditions such as temperature control and solvent choice to optimize yield and selectivity.

Applications

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications across various fields, including medicinal chemistry, where it is studied for its potential therapeutic effects. Further research is needed to elucidate the specific molecular targets involved in its biological activities.

Comparison with Similar Compounds

This compound shares structural similarities with several other pyrazole derivatives but is unique due to its specific substitution pattern. For example:

Compound NameStructural FeaturesUnique Aspects
1,4-DimethylpyrazoleLacks butyl groupSimpler structure with different substituents
N-butylpyrazoleContains butyl groupDifferent position of methyl groups
3-AminopyrazoleAmino group at the 3-positionDifferent functional group affecting reactivity
N-[4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochlorideFluorinated phenyl groupEnhanced biological activity due to fluorine

These comparisons highlight the distinct chemical and biological properties of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride compared to similar compounds.

Future Research Directions

Future studies should focus on elucidating the specific molecular targets involved in the biological activities of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride. Additionally, optimizing its synthesis and exploring new applications across various disciplines will be crucial for fully realizing its potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator